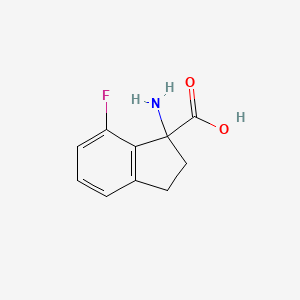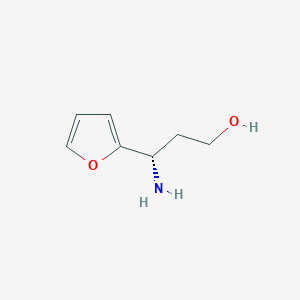
2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid typically involves the bromination of 3-methyl-1H-pyrazole followed by the introduction of an acetic acid moiety. One common method involves the reaction of 3-methyl-1H-pyrazole with bromine in the presence of a suitable solvent to yield 5-bromo-3-methyl-1H-pyrazole. This intermediate is then reacted with chloroacetic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.
科学的研究の応用
2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents on the pyrazole ring can influence the compound’s binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
3-Methyl-1H-pyrazole: Lacks the bromine substituent, resulting in different reactivity and applications.
5-Bromo-1H-pyrazole:
2-(1H-Pyrazol-1-yl)acetic acid: Lacks both the bromine and methyl substituents, leading to distinct chemical behavior.
Uniqueness
2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both bromine and methyl substituents on the pyrazole ring. These substituents can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical syntheses and applications.
特性
分子式 |
C6H7BrN2O2 |
|---|---|
分子量 |
219.04 g/mol |
IUPAC名 |
2-(5-bromo-3-methylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H7BrN2O2/c1-4-2-5(7)9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |
InChIキー |
WGJKQKKUSJWQOX-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Ethyl-2H,3H-benzo[E]thiin-4-one](/img/structure/B13039593.png)



![5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13039641.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13039655.png)
![(1R,4R)-6'-(Cyclobutylmethoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13039656.png)

![1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039660.png)




